molecular formula C21H24ClN3O3 B3977347 1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine

1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine

Cat. No. B3977347
M. Wt: 401.9 g/mol
InChI Key: GJEVTCLSAKZALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine, also known as TBBP, is a novel photosensitizer that has gained significant attention in the field of photodynamic therapy (PDT). It is a non-toxic compound that can be activated by light to produce reactive oxygen species, which can selectively kill cancer cells.

Mechanism of Action

Upon activation by light, 1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine produces reactive oxygen species, including singlet oxygen and superoxide anion, which can cause oxidative damage to cancer cells. This damage can lead to cell death through various mechanisms, including apoptosis and necrosis.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to have low toxicity and minimal side effects in preclinical studies. It has also been found to accumulate selectively in cancer cells, making it an ideal candidate for PDT. 1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can prevent the spread of cancer.

Advantages and Limitations for Lab Experiments

The advantages of 1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine as a photosensitizer include its high selectivity for cancer cells, low toxicity, and minimal side effects. However, the limitations of 1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine include its limited solubility in water and its sensitivity to light, which can cause degradation of the compound.

Future Directions

For 1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine research include the development of new formulations to improve its solubility and stability, the optimization of PDT protocols for different types of cancer, and the evaluation of its potential for combination therapy with other cancer treatments. 1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine also has potential applications in other fields, such as antimicrobial therapy and environmental remediation.
Conclusion:
In conclusion, 1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is a promising photosensitizer for the treatment of cancer through PDT. It has shown low toxicity and minimal side effects in preclinical studies, and has the potential to selectively kill cancer cells. Further research is needed to optimize its use in PDT and explore its potential in other fields.

Scientific Research Applications

1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been extensively studied for its potential application in PDT. PDT is a non-invasive treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. Upon activation, the photosensitizer produces reactive oxygen species that can selectively kill cancer cells. 1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has shown promising results in preclinical studies as a photosensitizer for the treatment of various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c1-21(2,3)16-9-7-15(8-10-16)20(26)24-13-11-23(12-14-24)19-17(22)5-4-6-18(19)25(27)28/h4-10H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEVTCLSAKZALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-tert-butylbenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.